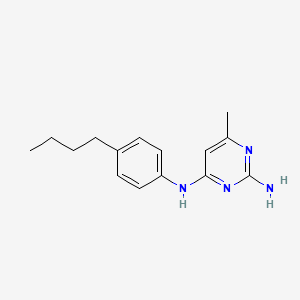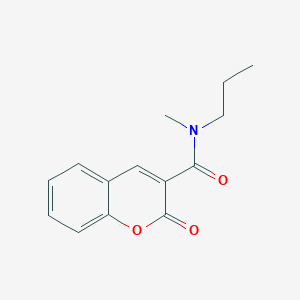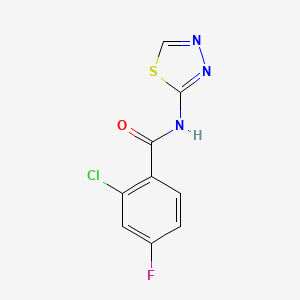
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PNU-159682, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. PNU-159682 belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its anti-cancer properties.
Mécanisme D'action
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by selectively inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. Tyrosine kinases are involved in various cellular processes, including cell differentiation, cell division, and cell migration. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have a selective inhibitory effect on tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its selective inhibitory effect on tyrosine kinases, which makes it a promising candidate for the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine also has a low toxicity profile, which makes it suitable for further research and development. However, one of the limitations of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity. Another potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the treatment of other diseases that are characterized by abnormal tyrosine kinase activity, such as autoimmune diseases and inflammatory disorders. Further research is needed to explore these potential applications of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine.
Méthodes De Synthèse
The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-butylphenylhydrazine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The resulting intermediate is then reacted with 2,6-difluorobenzonitrile to obtain the final product. The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been optimized for high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
4-N-(4-butylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-4-5-12-6-8-13(9-7-12)18-14-10-11(2)17-15(16)19-14/h6-10H,3-5H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQZQWUCKCAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)

![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)